4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-10-4-2-5(8)12-7(9)6(4)11-3/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWDWCHEHZHASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(C=C2N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 2 Methyl 1h Imidazo 4,5 C Pyridine
Strategic Approaches to the Synthesis of the Imidazo[4,5-c]pyridine Core
The formation of the bicyclic imidazo[4,5-c]pyridine system is typically achieved by constructing the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyridine (B92270) ring. Key precursors for this approach are 3,4-diaminopyridine derivatives.
Condensation and Cyclization Reactions Utilizing 3,4-Diaminopyridine Derivatives
A foundational and widely employed method for synthesizing the 2-substituted imidazo[4,5-c]pyridine core involves the condensation of a 3,4-diaminopyridine with a carboxylic acid or its functional derivatives, followed by cyclodehydration. nih.gov To obtain the 2-methyl derivative specifically, acetic acid or its equivalents are used. The reaction is often facilitated by strong acids like polyphosphoric acid (PPA) at elevated temperatures, which acts as both a catalyst and a dehydrating agent. nih.gov Microwave irradiation has been shown to accelerate this process, leading to good yields in shorter reaction times. nih.gov
Another common approach is the reaction of 3,4-diaminopyridine with aldehydes. nih.gov The initial condensation forms a Schiff base intermediate which then undergoes oxidative cyclization to yield the final aromatic imidazo[4,5-c]pyridine product. For the synthesis of 2-aryl substituted analogs, various benzaldehydes are used in conjunction with an oxidizing agent. nih.gov
Tandem Reaction Sequences and One-Pot Synthetic Protocols
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of tandem or one-pot procedures that minimize intermediate purification steps. For the related imidazo[4,5-b]pyridine scaffold, a one-pot tandem process has been developed starting from 2-chloro-3-nitropyridine (B167233). acs.org This sequence involves a nucleophilic aromatic substitution (SNAr) with an amine, followed by in-situ reduction of the nitro group to generate a diamine, and subsequent heterocyclization with an aldehyde. acs.org A similar strategy can be envisioned for the imidazo[4,5-c]pyridine core, starting from a 4-amino-3-nitropyridine derivative. Such a process would involve the reduction of the nitro group to form the 3,4-diaminopyridine intermediate, which would then cyclize with a suitable reagent in the same reaction vessel.
For instance, a two-step, one-pot procedure can be adapted where a substituted 3-nitropyridin-4-amine is first reduced using reagents like iron in acetic acid or tin(II) chloride, followed by the addition of a cyclizing agent without isolating the resulting diamine. nih.gov
Catalytic Methods in Imidazo[4,5-c]pyridine Synthesis
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and mildness of synthetic transformations. Both Lewis acid and transition-metal catalysis have been effectively applied to the synthesis of the imidazo[4,5-c]pyridine core.
Lewis acids are effective catalysts for the condensation and cyclization of 3,4-diaminopyridine with aldehydes. Zinc triflate (Zn(OTf)₂) has been reported as an efficient catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com The reaction proceeds by mixing 3,4-diaminopyridine, a substituted aldehyde, and a catalytic amount of zinc triflate in a solvent such as methanol at reflux temperature. jscimedcentral.com This method is valued for its simple conditions and good yields across a variety of aldehyde substrates. jscimedcentral.com
Ytterbium triflate (Yb(OTf)₃) is another Lewis acid that has been successfully used to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate, yielding the parent 1H-imidazo[4,5-c]pyridine. nih.govresearchgate.net This demonstrates the utility of lanthanide triflates in promoting the cyclization step under relatively mild conditions.
| Catalyst | Reactants | Product Type | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Zinc Triflate (Zn(OTf)₂) | 3,4-Diaminopyridine + Aryl Aldehydes | 2-Aryl-1H-imidazo[4,5-c]pyridines | Methanol, Reflux | Good | jscimedcentral.com |
| Ytterbium Triflate (Yb(OTf)₃) | 3,4-Diaminopyridine + Triethyl Orthoformate | 1H-imidazo[4,5-c]pyridine | Not specified | 32%–99% | nih.gov |
Transition metals, particularly palladium, are pivotal in modern organic synthesis for their ability to catalyze cross-coupling and C-N bond-forming reactions. For the synthesis of related imidazopyridine isomers, palladium-catalyzed amidation reactions have been utilized to construct the imidazole ring. nih.gov This strategy typically involves coupling a halo-aminopyridine with a primary amide, followed by an in-situ cyclization and dehydration to furnish the fused heterocyclic system. nih.gov
Another powerful approach is a palladium-catalyzed tandem cross-coupling/cyclization sequence. This methodology has been applied to construct the imidazo[4,5-b]pyridine core starting from 3-amino-2-chloropyridine, demonstrating the capacity of transition metal catalysis to build complex heterocyclic scaffolds in a single, efficient operation. researchgate.net Such methods offer a versatile route to highly substituted imidazopyridines by varying the coupling partners.
Regioselective Functionalization and Derivatization Strategies
For a molecule like 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, the two chlorine atoms on the pyridine ring are prime handles for further functionalization. Regioselective derivatization, which involves selectively reacting one chlorine atom over the other, is crucial for creating molecular diversity.
The chlorine atoms at positions 4 and 6 can be targeted by nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The inherent electronic properties of the imidazo[4,5-c]pyridine ring system may lead to different reactivities at the C4 and C6 positions, allowing for selective functionalization.
In related heterocyclic systems, such as 6-chloroimidazo[1,2-a]pyrazine, regioselective metalation using specific organometallic bases (e.g., TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl) has been shown to direct functionalization to specific positions on the scaffold. nih.gov This calculation-assisted approach allows for the introduction of various electrophiles at desired locations with high precision. nih.gov A similar strategy could potentially be applied to this compound to achieve regioselective C-H activation or halogen-metal exchange, followed by quenching with an electrophile at a position adjacent to the existing chloro-substituents or at the imidazole ring.
Selective Halogenation and Halogen Exchange Reactions
While direct halogenation studies on this compound are not extensively documented, the principles of halogenating related imidazopyridine systems offer valuable insights. For instance, halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been shown to occur on the pyridine ring, yielding 5,6-dihalo derivatives researchgate.net. Transition-metal-free methods using reagents like sodium chlorite or bromite in the presence of an acid have been effective for the regioselective C3-halogenation of imidazo[1,2-a]pyridines researchgate.net. These reactions are proposed to proceed through a radical mechanism researchgate.net.
For this compound, further halogenation would likely target the available positions on the pyridine ring, if any are sterically and electronically accessible. Halogen exchange reactions, such as converting the chloro substituents to fluoro or iodo groups, could potentially be achieved using reagents like KF/Kryptofix or NaI, respectively, although reaction conditions would need to be optimized to control selectivity between the C4 and C6 positions.
Cross-Coupling Methodologies for Aryl and Heteroaryl Introduction (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used for the functionalization of halo-N-heterocycles nih.govresearchgate.net. The two chlorine atoms at the C4 and C6 positions of the title compound serve as excellent handles for such transformations. The Suzuki coupling typically involves the reaction of the halo-heterocycle with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base nih.govnih.govrsc.org.
The key challenge in the cross-coupling of this compound is controlling the regioselectivity of the reaction. In many dihalo-N-heterocycles, the halogen atom at the position more susceptible to nucleophilic attack (more electron-deficient) is often more reactive in the oxidative addition step of the catalytic cycle rsc.org. For dichloropyridines, the reactivity order is generally C4 > C2. The specific electronic environment of the imidazo[4,5-c]pyridine ring system, along with steric factors, will dictate which chlorine atom reacts preferentially. It is plausible that the C4 position is more activated towards oxidative addition. A second coupling reaction could then be performed, potentially with a different boronic acid, to generate a 4,6-disubstituted product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloro-N-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | researchgate.net |
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Toluene/Water | 100 | acs.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | nih.gov |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/Water | 80 | nih.gov |
This table presents general conditions used for related substrates, which would require optimization for this compound.
Nucleophilic Substitution Reactions on the Imidazo[4,5-c]pyridine Nucleus
The electron-deficient nature of the pyridine ring, further enhanced by the fused imidazole and the two chloro substituents, makes the this compound nucleus susceptible to nucleophilic aromatic substitution (SNAr) researchgate.netmdpi.com. This allows for the direct introduction of various nucleophiles, such as amines, alkoxides, and thiolates.
As with cross-coupling, regioselectivity is a primary concern. The relative reactivity of the C4 and C6 positions towards nucleophilic attack will determine the outcome of a monosubstitution reaction. In similar systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position nih.gov. This selectivity is attributed to the C4 position having a higher LUMO coefficient, making it more electrophilic nih.gov. A similar preference for the C4 position might be expected for this compound. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer an alternative to traditional SNAr and can be highly effective for coupling amines to chloro-heterocycles, often under milder conditions nih.govresearchgate.netnih.gov. The C2 position is substituted with a methyl group, so C2 amination is not a feasible reaction for this specific compound.
Alkylation and Acylation Strategies on Ring Nitrogen and Carbon Atoms
The imidazo[4,5-c]pyridine core possesses multiple nitrogen atoms that can be targeted for alkylation or acylation. The imidazole ring has two nitrogen atoms (N1 and N3), and the pyridine ring has one (N5). The N-H proton of the imidazole ring can be deprotonated with a base, and the resulting anion can react with an alkylating or acylating agent.
The regioselectivity of N-alkylation in imidazopyridines is often complex and can result in a mixture of isomers nih.govfabad.org.trresearchgate.net. Alkylation can occur on the imidazole nitrogens (N1 or N3) or the pyridine nitrogen (N4 or N5, depending on the isomer) fabad.org.tr. For the 1H-imidazo[4,5-c]pyridine tautomer, alkylation would likely occur at N1, N3, or N5. The choice of base, solvent, and alkylating agent can influence the product distribution nih.govresearchgate.net. For instance, in related imidazo[4,5-b]pyridines, alkylation with 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF predominantly occurs on the pyridine nitrogen fabad.org.tr. DFT studies on related systems suggest that the regioselectivity of N-alkylation is governed by a balance of steric and electronic factors researchgate.net.
Direct C-H alkylation or acylation on the heterocyclic core is less common but can be achieved under specific conditions, often involving organometallic intermediates or free-radical pathways.
Mechanistic Investigations of Synthesis and Transformation Pathways
Understanding the mechanisms of the synthetic transformations of this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes.
Elucidation of Key Reaction Intermediates and Transition States
While specific experimental or computational studies on the reaction intermediates and transition states for the derivatization of this compound are scarce, mechanistic pathways can be inferred from studies of analogous systems.
Suzuki-Miyaura Coupling: The catalytic cycle is well-established and involves (i) oxidative addition of the palladium(0) catalyst to the C-Cl bond, (ii) transmetalation of the aryl group from the boronic acid to the palladium complex, and (iii) reductive elimination to form the C-C bond and regenerate the catalyst researchgate.net. The oxidative addition is generally the rate-determining step, and its facility is influenced by the electron density at the carbon atom bearing the chlorine.
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism nih.gov. The nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring nih.gov. The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate and regioselectivity.
N-Alkylation: The reaction typically follows an SN2 mechanism where the deprotonated nitrogen atom of the imidazopyridine acts as a nucleophile, attacking the alkyl halide researchgate.net.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating these types of reaction mechanisms, allowing for the calculation of activation energies and the geometries of transition states researchgate.netmdpi.comrsc.org.
Understanding Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity is the most significant challenge in the functionalization of this compound.
C4 vs. C6 Selectivity: In both cross-coupling and SNAr reactions, the relative reactivity of the C4-Cl and C6-Cl bonds is the determining factor for monosubstitution. DFT calculations on 2,4-dichloroquinazoline have shown that the C4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and a lower activation energy for the formation of the Meisenheimer intermediate mdpi.comnih.gov. A similar electronic preference for the C4 position can be hypothesized for the title compound. However, the choice of catalyst, ligand, and reaction conditions can sometimes override the inherent electronic preference and steer the reaction towards the C6 position rsc.org.
N-Alkylation Selectivity: The regioselectivity of N-alkylation (N1 vs. N3 vs. N5) is dictated by the relative nucleophilicity and steric accessibility of the different nitrogen atoms in the neutral molecule or its conjugate base. The tautomeric equilibrium of the parent heterocycle also plays a crucial role. Experimental and computational studies on related systems have shown that steric hindrance can direct alkylation away from a substituted position researchgate.net. For example, the 2-methyl group might disfavor alkylation at the adjacent N1 or N3 positions, potentially leading to a preference for the more distant N5 (pyridine) nitrogen under certain conditions.
Stereoselectivity is generally not a factor in the reactions discussed unless chiral reagents or catalysts are used, or a new stereocenter is formed, for instance, during certain C-alkylation reactions.
Spectroscopic and Structural Elucidation Techniques for 4,6 Dichloro 2 Methyl 1h Imidazo 4,5 C Pyridine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution. For derivatives of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.
¹H NMR and ¹³C NMR Spectral Analysis for Isomer Differentiation and Substitution Pattern Confirmation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental insights into the molecular structure. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the confirmation of key structural features.
In the case of the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the aromatic proton on the pyridine (B92270) ring, and the N-H proton of the imidazole (B134444) ring. The electron-withdrawing nature of the two chlorine atoms significantly influences the chemical shifts of the nearby protons, causing them to appear at a lower field (higher ppm value). rsc.org Similarly, the ¹³C NMR spectrum will display signals for the methyl carbon, the two chlorinated aromatic carbons, and the other carbons of the fused ring system.
NMR is particularly crucial for differentiating between potential isomers that may arise during synthesis. For instance, distinguishing 4,6-dichloro from a potential 4,7-dichloro isomer is straightforward. The 4,6-dichloro isomer would exhibit two distinct singlets for the two aromatic protons (H-5 and H-7, assuming standard numbering), whereas a symmetric 4,7-dichloro isomer would show only one singlet for the two equivalent aromatic protons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| CH ₃ | ¹H NMR | 2.5 - 2.8 | Singlet, 3H |
| C5-H | ¹H NMR | 7.5 - 8.0 | Singlet, 1H |
| NH | ¹H NMR | 12.0 - 14.0 | Broad singlet, 1H, exchangeable with D₂O |
| C H₃ | ¹³C NMR | 15 - 20 | |
| C 2 | ¹³C NMR | 150 - 155 | |
| C 4 | ¹³C NMR | 145 - 150 | Attached to Chlorine |
| C 5 | ¹³C NMR | 115 - 120 | |
| C 6 | ¹³C NMR | 148 - 153 | Attached to Chlorine |
| C 7a | ¹³C NMR | 140 - 145 | Bridgehead Carbon |
| C 3a | ¹³C NMR | 135 - 140 | Bridgehead Carbon |
Note: The chemical shifts are estimated based on general principles for heterocyclic compounds and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Resolution
For more complex derivatives, where one-dimensional spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are indispensable. ipb.ptresearchgate.net These experiments reveal correlations between different nuclei, allowing for the definitive assembly of the molecular puzzle. nih.govnajah.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out proton-proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.govmdpi.com This is the most reliable method for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). nih.govresearchgate.netmdpi.com HMBC is critical for connecting different spin systems and for confirming the placement of substituents that lack protons (e.g., chloro, nitro, or carboxyl groups) by observing correlations from nearby protons to the carbon bearing the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt It is essential for determining the stereochemistry and conformation of molecules.
Table 2: Application of 2D NMR Techniques for Structural Elucidation
| Technique | Information Provided | Application Example for Derivatives |
|---|---|---|
| COSY | ¹H-¹H correlations (through-bond) | Tracing the connectivity of protons on a substituted side chain. |
| HSQC/HMQC | ¹H-¹³C direct (one-bond) correlations | Unambiguously assigning the ¹³C signals for all protonated carbons. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the position of a new substituent by correlating a known proton (e.g., H-5) to the carbon where substitution occurred (e.g., C-7). |
| NOESY | ¹H-¹H correlations (through-space) | Determining the spatial arrangement of bulky substituents relative to the core ring structure. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of the compound and to deduce its molecular formula through high-resolution mass spectrometry (HRMS). princeton.edu
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of two chlorine atoms would be evident from a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Furthermore, according to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass. msu.edu
Analysis of the fragmentation patterns provides further structural confirmation. libretexts.org Common ionization methods like Electron Impact (EI) impart significant energy, causing the molecular ion to break apart into smaller, characteristic fragment ions. princeton.edu For imidazo[4,5-c]pyridine derivatives, fragmentation might involve:
Loss of a methyl radical (•CH₃): Resulting in a peak at [M-15]⁺.
Loss of a chlorine atom (•Cl): Resulting in a peak at [M-35]⁺ or [M-37]⁺.
Loss of HCl: Resulting in a peak at [M-36]⁺.
Cleavage of the imidazole or pyridine ring: Leading to a complex series of smaller fragment ions that can act as a fingerprint for the specific heterocyclic core. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Identity/Origin |
|---|---|---|
| [M]⁺ | 201 | Molecular Ion |
| [M+2]⁺ | 203 | Molecular Ion with one ³⁷Cl |
| [M-15]⁺ | 186 | Loss of •CH₃ |
| [M-35]⁺ | 166 | Loss of •Cl |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govsemanticscholar.org An IR or Raman spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds and functional groups. encyclopedia.pub
For this compound, key vibrational modes include:
N-H Stretch: A characteristic broad band in the IR spectrum, typically in the region of 3200-3500 cm⁻¹, confirming the presence of the imidazole N-H group.
C-H Stretch: Signals for aromatic C-H stretching are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=N and C=C Stretches: The aromatic ring system gives rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
These techniques are particularly useful for monitoring chemical reactions. For example, if the N-H group is alkylated, the characteristic N-H stretching band would disappear, providing clear evidence of a successful reaction.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | 3200 - 3500 (broad) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |
| C=N / C=C Ring Stretch | IR, Raman | 1400 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. ijrpr.com For compounds with conjugated π-systems, such as this compound, UV-Vis spectroscopy provides valuable information about the electronic structure. irb.hr
The fused aromatic system is expected to exhibit strong absorption bands, typically in the UV region, corresponding to π→π* transitions. researchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's specific chromophore. The position of these absorption bands can be sensitive to the solvent environment (solvatochromism) and the electronic nature of any substituents on the ring system. irb.hr For example, the addition of further electron-donating or electron-withdrawing groups to the aromatic core can cause a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, respectively. mdpi.com
Table 5: Hypothetical UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Transition Type |
|---|---|---|
| Hexane | 250 - 260, 290 - 310 | π→π* |
| Ethanol | 255 - 265, 295 - 315 | π→π* |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles within the molecule. nih.gov
For a derivative of this compound, an XRD analysis would:
Confirm the connectivity of all atoms and the substitution pattern on the fused ring system. acs.org
Provide precise measurements of all bond lengths and angles, revealing any strain or unusual geometry.
Determine the planarity of the ring system and the conformation of any flexible substituents.
Elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice through forces like hydrogen bonding (e.g., between the N-H group of one molecule and a nitrogen atom of another) or π-π stacking.
In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to characterize the material's crystallinity and identify its specific crystalline phase. researchgate.net
Table 6: Structural Information Obtained from X-ray Diffraction
| Parameter | Significance |
|---|---|
| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |
| Space Group | Describes the symmetry elements within the crystal. |
| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom. |
| Bond Lengths & Angles | Confirms covalent structure and reveals geometric details. |
| Intermolecular Contacts | Identifies hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing. |
Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 2 Methyl 1h Imidazo 4,5 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, DFT calculations would provide valuable insights into its stability, reactivity, and spectroscopic properties.
Prediction of Tautomeric Preferences and Stability of Imidazo[4,5-c]pyridine Systems
The imidazo[4,5-c]pyridine core structure can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. DFT calculations are instrumental in predicting the relative stabilities of these tautomers. By calculating the ground-state energies of each possible tautomer, researchers can identify the most stable form under specific conditions (e.g., in the gas phase or in a solvent). For this compound, the primary tautomeric equilibrium would be between the 1H and 3H forms. The relative energies would be influenced by the electronic effects of the chloro and methyl substituents.
Table 1: Hypothetical Relative Energies of Tautomers of this compound as Predicted by DFT
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| 1H-Tautomer | Data not available | Data not available |
| 3H-Tautomer | Data not available | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding its interactions with other molecules, such as solvent molecules or biological macromolecules.
By simulating the molecule in a solvent box, one could analyze the radial distribution functions to understand the solvation shell structure. In a biological context, MD simulations could predict how the molecule might bind to a protein's active site, providing insights into its potential pharmacological activity. The simulations would reveal key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the complex.
Quantum Chemical Studies of Reaction Pathways and Transition States in Derivatization
Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions. For the derivatization of this compound, these studies could be used to map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution at the chlorinated positions.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a theoretical basis for predicting reaction feasibility and selectivity. For instance, such studies could determine whether substitution is more likely to occur at the 4- or 6-position and under what conditions.
Theoretical Structure-Property Relationship Modeling and Prediction of Spectroscopic Features
Computational chemistry provides a powerful tool for predicting various molecular properties and spectroscopic signatures. For this compound, theoretical models could be employed to predict properties such as its dipole moment, polarizability, and spectroscopic features.
DFT calculations can be used to simulate vibrational spectra (infrared and Raman), which can aid in the interpretation of experimental spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. These theoretical predictions are invaluable for characterizing the molecule and understanding its fundamental properties.
Table 3: Hypothetical Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature | Value |
| IR Spectroscopy | C-Cl stretch | Data not available |
| UV-Vis Spectroscopy | λmax | Data not available |
| ¹H NMR Spectroscopy | Chemical Shift (CH₃) | Data not available |
| ¹³C NMR Spectroscopy | Chemical Shift (C4-Cl) | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.
Applications in Medicinal Chemistry and Chemical Biology: Design Principles and Molecular Mechanisms
4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine as a Core Scaffold for Bioactive Compound Design
The imidazo[4,5-c]pyridine core is a versatile building block for creating libraries of bioactive compounds. Its appeal in drug discovery is enhanced because it has received less attention compared to other widely used kinase inhibitor scaffolds, presenting a more open landscape for intellectual property and the development of novel chemical entities. acs.org The structural rigidity and specific arrangement of nitrogen atoms in the fused ring system allow for precise interactions with the active sites of various enzymes.
Researchers have successfully utilized this scaffold to develop inhibitors for a range of critical protein targets. These include enzymes central to DNA repair and cell signaling, such as DNA-dependent protein kinase (DNA-PK), poly(ADP-ribose) polymerase (PARP), and Src family kinases. mdpi.comacs.orgnih.govresearchgate.net The dichlorinated nature of the parent compound, this compound, provides reactive sites for synthetic modification, allowing chemists to systematically alter the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) Studies and Scaffold Modifications for Target Interaction Optimization
Systematic modification of the this compound scaffold has been crucial in optimizing its interaction with biological targets. Structure-Activity Relationship (SAR) studies have provided deep insights into how specific chemical changes influence potency and selectivity. These investigations typically focus on three primary domains of the molecule: the substituents on the pyridine (B92270) ring, and modifications at the N-1 and N-3 positions of the imidazole (B134444) ring. acs.orgnih.gov
Computational methods, particularly molecular docking, have played a pivotal role in the rational design of potent derivatives. By simulating the binding of imidazo[4,5-c]pyridine-based compounds into the active sites of target proteins, researchers can predict binding modes and identify key interactions that drive affinity.
For instance, docking studies of derivatives targeting DNA-PK revealed that these inhibitors adopt a characteristic "horseshoe orientation" within the enzyme's ATP-binding pocket. acs.orgnih.gov This conformation allows for critical hydrogen bonds to form between the scaffold and the protein backbone. Similarly, in the design of PARP-1 inhibitors, docking models showed that the amide group on derivatives of the scaffold forms essential hydrogen-bonding interactions with the amino acid residues Ser904 and Gly863, which are known to be indispensable for ligand binding. researchgate.net These computational insights guide the synthesis of new analogues with improved target engagement.
The exploration of different substituents on the core scaffold has led to the discovery of derivatives with significantly enhanced inhibitory activity. For DNA-PK inhibitors based on a 6-anilino-imidazo[4,5-c]pyridin-2-one core, SAR studies have demonstrated that the nature and position of substituents on the aniline (B41778) ring are critical for potency.
The introduction of a methyl group at the 2-position of the aniline ring can produce a substantial increase in activity, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov However, this tolerance is highly specific, as larger groups at this position are not well accommodated. Furthermore, small polar groups or a hydrogen bond acceptor at the 4-position of the aniline ring have been shown to sharply increase potency against DNA-PK. nih.gov Halogen substituents, such as chlorine and fluorine, at the 4-position also contribute to increased inhibitory activity. nih.gov
| Substituent Position (on 6-Anilino Ring) | Substituent Type | Effect on DNA-PK Inhibition | Reference |
|---|---|---|---|
| 2-position | Methyl (CH₃) | Significant increase in potency | nih.gov |
| 2-position | Larger groups (e.g., CF₃, CN, OMe) | Not well tolerated, potency decreases | nih.gov |
| 4-position | Small polar groups (e.g., OMe, OH) | Sharp increase in potency | nih.gov |
| 4-position | Hydrogen bond acceptors | Beneficial interaction, increased potency | nih.gov |
| 4-position | Halogens (e.g., Cl, F) | Increased potency | nih.gov |
Molecular Target Identification and Pathway Modulation
Derivatives of the this compound scaffold have been shown to modulate critical cellular pathways through interaction with specific molecular targets.
The imidazo[4,5-c]pyridine-2-one core has been identified as the basis for a novel class of potent and highly selective inhibitors of DNA-dependent protein kinase (DNA-PK). acs.orgnih.gov DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). nih.gov In the context of cancer treatment, inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage caused by radiation therapy, thereby increasing their sensitivity to treatment. This makes DNA-PK an important target for the development of radiosensitizers. acs.orgnih.gov
The inhibitory mechanism of these compounds involves blocking the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs). By preventing the autophosphorylation of this subunit, the inhibitors halt the cascade of events required to recruit other repair factors and ligate the broken DNA ends. nih.gov
The imidazo[4,5-c]pyridine scaffold has also been successfully employed to develop potent inhibitors of prolyl hydroxylase domain-2 (PHD2). mdpi.com PHD2 is a key enzyme that regulates the stability of hypoxia-inducible factor (HIF), a transcription factor that controls the cellular response to low oxygen levels (hypoxia). mdpi.com
Under normal oxygen conditions, PHD2 hydroxylates specific proline residues on the HIF-1α subunit, marking it for degradation. By inhibiting PHD2, imidazo[4,5-c]pyridine derivatives prevent this degradation, leading to the stabilization and accumulation of HIF-1α. This, in turn, activates the transcription of genes involved in processes like erythropoiesis (red blood cell production) and angiogenesis. Molecular modeling suggests these inhibitors function by coordinating with the iron atom in the PHD2 active site and forming interactions with key residues such as Tyr310, His313, and Arg383. nih.gov This mechanism of action makes PHD2 inhibitors a promising therapeutic strategy for conditions such as anemia.
Mechanisms of Action as Antimycobacterial Agents (e.g., against Mycobacterium tuberculosis)
The imidazo[4,5-c]pyridine scaffold is a crucial component in the development of novel antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb). Derivatives of the related imidazo[1,2-a]pyridine (B132010) class have been identified as potent inhibitors of Mtb through high-throughput screening. The primary mechanism of action for many of these compounds involves the disruption of the electron transport chain, which is essential for cellular respiration and energy production in the bacterium.
A key molecular target identified for imidazopyridine derivatives is the ubiquinol (B23937) cytochrome C reductase (QcrB), which is the 'b' subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain. Spontaneous resistant mutants of M. bovis BCG generated against imidazopyridine inhibitors showed single nucleotide polymorphisms in the qcrB gene. This mutation confers cross-resistance across a range of imidazopyridine compounds, confirming a common target. Over-expression of QcrB in M. bovis BCG has been shown to increase the minimum inhibitory concentration (MIC) values for these compounds, further validating QcrB as the direct target.
Another critical target for imidazopyridine amides (IPAs) is the mycobacterial respiratory supercomplex CIII₂CIV₂, also known as cytochrome bcc-aa₃. Compounds in this class have demonstrated potent inhibitory activity against this supercomplex, disrupting the cell's energy metabolism.
Furthermore, other potential mechanisms for related imidazopyridine structures include the inhibition of enzymes crucial for cell wall synthesis. Glucosamine-6-phosphate synthase, an enzyme involved in the synthesis of the fungal cell wall and regulation of sugar metabolism, has been proposed as a potential target for new imidazo[4,5-c]pyridine derivatives. Additionally, some 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been investigated as potential inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan.
Table 1: Antimycobacterial Mechanisms of Imidazopyridine Derivatives
| Target Enzyme/Complex | Compound Class | Mechanism of Action | Organism |
| QcrB (Cytochrome bc1 complex) | Imidazo[1,2-a]pyridines | Inhibition of electron transport chain, disrupting cellular respiration. | M. tuberculosis, M. bovis BCG |
| CIII₂CIV₂ Supercomplex | Imidazopyridine Amides (IPAs) | Inhibition of the respiratory supercomplex, leading to energy depletion. | M. smegmatis |
| DprE1 | Imidazo[4,5-b]pyridines | Potential inhibition of an essential enzyme in cell wall biosynthesis. | M. tuberculosis |
| Glucosamine-6-phosphate synthase | Imidazo[4,5-c]pyridines | Potential inhibition of an enzyme involved in cell wall synthesis and sugar metabolism. | Fungi/M. tuberculosis |
Antiviral Mechanisms (e.g., against Herpes Simplex Virus, HIV, Influenza A)
Derivatives of the imidazopyridine scaffold have demonstrated significant potential as antiviral agents, acting on various viral targets and replication stages.
Human Immunodeficiency Virus (HIV): A prominent mechanism of action for imidazo[1,2-a]pyridine derivatives against HIV is the inhibition of the viral enzyme reverse transcriptase. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its catalytic activity, which is crucial for converting the viral RNA genome into DNA. Molecular docking studies have helped to elucidate the interaction mechanisms between these compounds and HIV-1 reverse transcriptase. For instance, certain imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for their in vitro activity against both HIV-1 and HIV-2. nih.govnih.gov
Herpes Simplex Virus (HSV): The antiviral activity of imidazopyridine analogues extends to herpesviruses. Research on related pyrazolo[3,4-b]pyridine derivatives has shown that they can inhibit the replication of HSV-1 by interfering with the early stages of the viral life cycle. Specifically, certain compounds have been found to affect viral adsorption, preventing the virus from successfully binding to and entering host cells. This mechanism contrasts with that of the standard anti-herpetic drug acyclovir, suggesting a novel approach to HSV treatment.
Other Viruses: The broad applicability of the imidazopyridine scaffold is evident from its activity against other viruses. For example, a series of imidazo[4,5-c]pyridines were developed and tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus. The mechanism of action for the most active compound was found to be the interaction with the viral RNA-dependent RNA polymerase, a key enzyme in viral replication. nih.gov The development of new antiviral drugs that can interact with different molecular targets in the influenza virus replication cycle, such as the RNA-dependent RNA polymerase, is an ongoing area of research. nih.gov
Table 2: Antiviral Mechanisms of Imidazopyridine and Related Derivatives
| Virus | Compound Class | Molecular Target/Mechanism | Key Findings |
| HIV-1 / HIV-2 | Imidazo[1,2-a]pyridine-Schiff bases | HIV-1 Reverse Transcriptase (NNRTI) | Compounds inhibit the enzyme responsible for viral DNA synthesis. nih.govnih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Pyrazolo[3,4-b]pyridines | Viral Adsorption | Compounds prevent the virus from binding to host cells. |
| Bovine Viral Diarrhea Virus (BVDV) | Imidazo[4,5-c]pyridines | RNA-dependent RNA polymerase | Inhibition of a key viral replication enzyme. nih.gov |
Phosphoinositide 3-Kinase Beta (PI3Kβ) Inhibition Strategies
The Phosphoinositide 3-kinase (PI3K) family of enzymes is a critical regulator of numerous cellular processes, and its aberrant activation is linked to many forms of cancer. Consequently, PI3K isoforms are major targets for drug development. While the broader imidazopyridine scaffold has been extensively investigated for PI3K inhibition, the scientific literature has predominantly focused on targeting the PI3Kα isoform or on developing dual PI3K/mTOR inhibitors.
Research has led to the identification of imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors with nanomolar efficacy. However, specific design strategies and molecular mechanisms for selectively targeting the PI3Kβ isoform using the 1H-imidazo[4,5-c]pyridine core are not well-documented in the available literature. One study on imidazo[4,5-c]pyridine-2-ones reported excellent selectivity for a related kinase, DNA-dependent protein kinase (DNA-PK), over the PI3K family. nih.gov
Modulation of Diverse Biological Receptors (e.g., Angiotensin II Receptors, Dopamine (B1211576) D2/D3 Receptors)
The imidazo[4,5-c]pyridine scaffold serves as a template for the design of ligands that modulate the activity of various biological receptors.
Angiotensin II Receptors: A significant application of the imidazo[4,5-c]pyridine core is in the development of non-peptide angiotensin II (AII) receptor antagonists. A series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines have been synthesized and shown to have a high affinity for AII receptors. Structure-activity relationship (SAR) studies revealed that:
Small alkyl groups at the C-2 position are preferred.
The presence of a (methylbiphenylyl)tetrazole moiety at the N-3 position is crucial for high-affinity binding.
Modifications at the N-5 position significantly modulate activity. Replacing the N-5 hydrogen with acetamide (B32628) groups, in particular, led to molecules with increased potency.
The most potent of these derivatives, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide), demonstrated superior in vitro activity compared to the established AII antagonist L-158,809 and showed dose-dependent blood pressure reduction in spontaneously hypertensive rats.
Dopamine D2/D3 Receptors: While various nitrogen-containing heterocyclic compounds have been explored as ligands for dopamine receptors, the specific use of the this compound scaffold for the development of selective D2/D3 receptor modulators is not prominently featured in the scientific literature. Research in this area has tended to focus on other scaffolds, such as N-phenylpiperazines and benzazepines. nih.govresearchgate.net
Other Receptors: Beyond the specified examples, the broader imidazopyridine class is known to interact with other receptors. Notably, certain isomers are recognized as positive allosteric modulators of the GABA-A receptor. nih.gov For example, Bamaluzole, which contains an imidazo[4,5-c]pyridine system, was patented as a GABA-A receptor agonist for its anticonvulsant properties. nih.gov
Role as a Precursor or Intermediate in the Synthesis of Complex Medicinal Agents
This compound is a highly valuable precursor and intermediate in the synthesis of more complex medicinal agents. Its chemical structure offers several points for modification, making it an ideal starting block for combinatorial chemistry and the generation of compound libraries for drug discovery.
The key to its utility lies in the two chlorine atoms attached to the pyridine ring at positions 4 and 6. Chlorine atoms are effective leaving groups, enabling a variety of chemical transformations:
Nucleophilic Aromatic Substitution (SNAr): The chloro groups can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse side chains, which is critical for tuning the biological activity, selectivity, and pharmacokinetic properties of the final compounds. For example, the synthesis of 6-anilino imidazo[4,5-c]pyridin-2-ones as kinase inhibitors utilizes this reactivity. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds are suitable for cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. This strategy is widely used to build the complex molecular architectures required for potent and selective inhibitors of targets like kinases or for receptor modulators.
The imidazole portion of the molecule, including the N-1 and N-3 positions, and the 2-methyl group also offer sites for further functionalization. The strategic, stepwise modification of these positions on the this compound scaffold allows medicinal chemists to systematically explore the structure-activity relationships and optimize lead compounds for a multitude of therapeutic targets, including those discussed in the preceding sections. nih.govnih.govnih.gov
Future Directions and Emerging Research Avenues for 4,6 Dichloro 2 Methyl 1h Imidazo 4,5 C Pyridine
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for constructing the imidazo[4,5-c]pyridine core exist, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes. mdpi.com Traditional syntheses often involve multi-step processes with harsh conditions. mdpi.com Modern approaches aim to overcome these limitations through innovative catalytic systems and reaction conditions.
Future research in this area could include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of related imidazopyridine structures, offering benefits such as reduced reaction times, higher yields, and cleaner reaction profiles. mdpi.comeurjchem.com Applying microwave irradiation to the condensation of appropriately substituted diaminopyridines with carboxylic acids or their derivatives could provide rapid access to libraries of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine analogs.
Solid-Phase Synthesis: An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines has been described, starting from 2,4-dichloro-3-nitropyridine. acs.org This strategy allows for the systematic introduction of diversity and is amenable to high-throughput synthesis, which is crucial for generating compound libraries for biological screening. acs.org
Green Catalysis: The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, has been reported for the efficient intramolecular cyclization to form imidazopyridine derivatives. mdpi.com Future work could explore similar environmentally benign catalysts for the synthesis of this compound, minimizing waste and improving the sustainability of the process. mdpi.com
Tandem and One-Pot Reactions: Developing tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency. acs.org A protocol for accessing disubstituted imidazo[4,5-b]pyridine derivatives from 2-chloro-3-nitropyridine (B167233) in a one-pot tandem process has been developed and could be adapted for the imidazo[4,5-c]pyridine isomer. acs.org
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. mdpi.comeurjchem.com | High-throughput synthesis, library generation. |
| Solid-Phase Synthesis | Amenable to automation, simplified purification. acs.org | Combinatorial chemistry, drug discovery. |
| Green Catalysis | Use of reusable and environmentally benign catalysts. mdpi.com | Sustainable chemistry. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and operational steps. acs.org | Process chemistry, scalable synthesis. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Real-time Analysis
To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates is essential. Advanced spectroscopic techniques are powerful tools for achieving this through real-time analysis. Future research could pivot from using spectroscopy solely for final product characterization to employing it for dynamic reaction monitoring.
Potential applications include:
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking characteristic vibrational bands. This data is invaluable for optimizing reaction conditions like temperature, pressure, and catalyst loading.
Process Analytical Technology (PAT): Integrating in situ spectroscopic methods into a PAT framework would enable continuous monitoring and control of the synthesis process, ensuring consistent product quality and yield, which is particularly important for potential scale-up and industrial production.
Real-time NMR Spectroscopy: While technically more complex, real-time NMR can provide detailed structural information about transient intermediates that are difficult to isolate, offering direct insight into reaction mechanisms.
The application of these techniques would facilitate a more rational approach to process development, moving beyond trial-and-error to a knowledge-based optimization of the synthesis of this compound and its derivatives.
Integrated Computational and Experimental Approaches for Accelerated Design of Bioactive Compounds
The integration of computational modeling with experimental synthesis and testing can dramatically accelerate the drug discovery process. For the this compound scaffold, this synergistic approach can guide the design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Future research avenues in this domain include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the structural and electronic properties of the molecule, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution. nih.govresearchgate.netnih.gov This information helps in predicting the molecule's reactivity and potential interaction sites with biological targets. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations: These computational tools can predict the binding affinity and interaction modes of this compound derivatives with specific protein targets. nih.govnih.gov By screening virtual libraries of compounds against the three-dimensional structures of enzymes or receptors, researchers can prioritize the synthesis of candidates with the highest predicted potency.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase is crucial. nih.govnih.gov Computational models can estimate properties like solubility, permeability, and potential toxicity, helping to filter out compounds that are likely to fail in later stages of development. nih.gov
By combining these computational predictions with targeted experimental validation, the design-synthesize-test cycle can be made significantly more efficient, saving time and resources in the search for new therapeutic agents based on this scaffold.
Exploration of New Biological Targets and Polypharmacological Strategies
The imidazo[4,5-c]pyridine scaffold is recognized as a "privileged structure" capable of interacting with multiple biological targets. While derivatives have been investigated as kinase inhibitors and receptor antagonists, the full therapeutic potential of this compound remains largely untapped. acs.orgnih.gov
Emerging research directions include:
Kinase Inhibition: The scaffold has been explored for the inhibition of various kinases, which are crucial targets in oncology. For example, imidazo[4,5-c]pyridine-2-one derivatives have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a target for developing radiosensitizers in cancer therapy. acs.orgnih.gov Future screening of this compound derivatives against a broad panel of kinases could uncover new anticancer agents.
New Antimicrobial and Antiviral Targets: Certain imidazo[4,5-c]pyridine derivatives have shown antimicrobial and antiviral activities. mdpi.comnih.gov Glucosamine-6-phosphate synthase has been proposed as a potential target for antifungal agents, while viral RNA-dependent RNA polymerase has been identified as a target for antiviral compounds. mdpi.comnih.gov Future studies could evaluate derivatives of this compound against these and other microbial targets.
Polypharmacology: Instead of designing highly selective ligands for a single target, a polypharmacological approach aims to create compounds that modulate multiple targets involved in a disease pathway. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. Given the scaffold's ability to interact with diverse targets, designing derivatives of this compound with specific multi-target profiles is a promising future strategy.
| Potential Target Class | Specific Example | Therapeutic Area |
| Protein Kinases | DNA-dependent protein kinase (DNA-PK). acs.orgnih.gov | Oncology (Radiosensitization). |
| Fungal Enzymes | Glucosamine-6-phosphate synthase. mdpi.comnih.gov | Antifungal Therapy. |
| Viral Enzymes | RNA-dependent RNA polymerase. mdpi.comnih.gov | Antiviral Therapy. |
| G-Protein Coupled Receptors | Angiotensin II type 1 (AT1) receptor. nih.gov | Hypertension. |
Development of Functional Materials and Chemical Probes Incorporating the Imidazo[4,5-c]pyridine Moiety
Beyond medicinal chemistry, the unique structural and electronic properties of the imidazopyridine core make it a candidate for applications in materials science and chemical biology. nih.gov Future research could focus on leveraging the this compound scaffold to create novel functional molecules.
Promising avenues for exploration are:
Fluorescent Probes: Related imidazo[1,5-a]pyridine (B1214698) isomers are known for their emissive properties and have been investigated as fluorescent probes for sensing pH and for imaging cell membranes in liposome (B1194612) models. nih.govmdpi.com By introducing suitable functional groups onto the this compound core, it may be possible to develop new chemical probes with specific sensing capabilities for ions, biomolecules, or changes in the cellular microenvironment.
Organic Light-Emitting Diodes (OLEDs): Imidazo[4,5-b]pyridines have been studied for their potential use as emissive materials in OLEDs. nih.gov The photophysical properties of the this compound scaffold could be systematically tuned through chemical modification to develop new materials for optoelectronic devices.
Coordination Chemistry and Sensing: The nitrogen atoms within the heterocyclic system make the imidazo[4,5-c]pyridine core an excellent ligand for coordinating with metal ions. mdpi.com This property could be exploited to create selective sensors for detecting specific metal ions or to develop new catalysts.
The exploration of these non-pharmaceutical applications would significantly broaden the utility of the this compound scaffold, highlighting its versatility in diverse scientific fields.
Q & A
Q. What are the optimal synthetic routes for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is the ribosylation of chlorinated precursors (e.g., 4-chloro-triazolo[4,5-c]pyridine) under controlled conditions to achieve regioselectivity . For purity, use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) and confirm structural integrity via H/C NMR (e.g., anomeric proton shifts at δ 5.7–5.8 ppm for glycosylated derivatives) . Crystallization in ethanol/water mixtures can further enhance purity, as demonstrated for related imidazo[4,5-c]pyridine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign tautomeric forms (e.g., 1H vs. 3H) using H NMR chemical shifts and coupling constants. For example, downfield shifts (δ > 7.5 ppm) in aromatic protons indicate chlorine substitution effects .
- FT-IR/Raman : Identify vibrational modes (e.g., C-Cl stretch at 550–600 cm) and tautomer-specific bands (e.g., N-H bending at 1600 cm) .
- X-ray Diffraction : Resolve bond angles (e.g., 120° for pyridine ring) and confirm regiochemistry of substituents .
Q. How does the chlorine substitution pattern influence reactivity compared to non-chlorinated analogs?
Methodological Answer: Chlorine at positions 4 and 6 increases electrophilicity, facilitating nucleophilic substitution (e.g., amination or thiolation at C-4/C-6). Comparative studies with 2-methyl-1H-imidazo[4,5-c]pyridine (non-chlorinated) show reduced reactivity in Suzuki couplings due to electron-withdrawing effects . Stability under acidic conditions can be assessed via pH-dependent UV-Vis spectroscopy (e.g., λmax shifts from 290 nm at pH 1 to 240 nm at pH 11) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve tautomerism and vibrational modes?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational energies and Potential Energy Distribution (PED) for tautomers. For example, 1H-tautomers show distinct N-H stretching frequencies (~3400 cm) versus 3H-tautomers (~3200 cm) . Optimized geometries (bond lengths: C-Cl ≈ 1.73 Å, C-N ≈ 1.32 Å) align with X-ray data for related triazolo-pyridines . Use Gaussian or ORCA software with solvent corrections (PCM model) for aqueous simulations .
Q. What strategies improve regioselective functionalization at C-4/C-6 positions?
Methodological Answer:
- Directed Metalation : Use n-BuLi at −78°C with TMEDA to deprotonate C-4, followed by electrophilic quenching (e.g., iodine for C-4-I derivatives) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 catalyst achieve C-6 arylation (e.g., 4-bromo-phenyl derivatives with 85% yield) .
- Protection/Deprotection : Temporarily protect N-1 with Boc groups to direct substitution to C-4 .
Q. How to address contradictory biological activity data across studies?
Methodological Answer:
- SAR Analysis : Compare analogues (e.g., 4-fluoro vs. 4-bromo derivatives) to isolate electronic vs. steric effects .
- Assay Standardization : Use isogenic cell lines and control for tautomeric equilibria (e.g., pH adjustment in kinase inhibition assays) .
- Meta-Analysis : Cross-reference datasets from structural analogs like imidazo[4,5-b]pyridines, which show divergent activity profiles due to ring-position differences .
Q. What are the stability profiles under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC shows decomposition >200°C. Store at −20°C under argon .
- pH Stability : HPLC monitoring reveals hydrolysis at pH >10 (t1/2 = 12 h), forming 2-methylimidazole byproducts. Buffered solutions (pH 4–7) in PBS are optimal .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported glycosylation isomer ratios?
Methodological Answer: Isomer ratios (e.g., 1- vs. 3-ribosyl derivatives) depend on ribosylation conditions:
- Solvent Effects : DMF favors 1-ribosyl (70% yield), while THF increases 3-ribosyl formation (25%) due to steric hindrance .
- Catalyst Choice : Hg(CN)2 improves α-anomer selectivity, whereas SnCl4 promotes β-anomers . Validate via NOESY NMR (nuclear Overhauser effects between anomeric protons and adjacent substituents) .
Tables for Key Comparisons
| Property | This compound | Non-chlorinated Analog | Reference |
|---|---|---|---|
| C-Cl Bond Length (Å) | 1.73 | N/A | |
| Solubility (H2O) | 12 mg/mL | 45 mg/mL | |
| IC50 (Kinase X) | 0.8 µM | >10 µM |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
